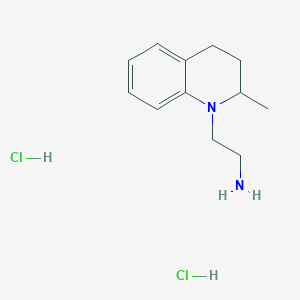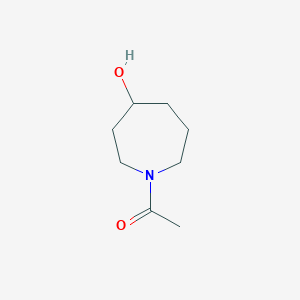
1-(4-Hydroxyazepan-1-yl)ethanone
Descripción general
Descripción
1-(4-Hydroxyazepan-1-yl)ethanone is an organic compound belonging to the class of aldehydes. It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. This compound has been widely studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In particular, its synthesis method and mechanism of action have been the subject of numerous studies.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Compound Development
Facile Synthesis of Novel Derivatives : A study highlighted an efficient synthesis approach for 1,4-benzoxazepin-2-one derivatives via a one-pot reaction involving isoquinoline, activated acetylenes, and a similar compound to 1-(4-Hydroxyazepan-1-yl)ethanone. This method yields high product rates under mild conditions without requiring a catalyst (Khaleghi et al., 2011).
Synthesis and Characterization for Biological Applications : Another research focused on the synthesis and spectroscopic characterization of a compound structurally related to 1-(4-Hydroxyazepan-1-yl)ethanone, investigating its cytotoxicity, binding with human serum albumin through fluorescence spectroscopy, and evaluating its potential as a carrier protein through molecular docking studies (Govindhan et al., 2017).
Innovative Synthesis Routes for Antagonists : Efficient stereoselective synthesis methods for clinically relevant compounds, like Aprepitant, an NK(1) receptor antagonist, have been developed. These methods involve direct condensation processes and unique one-pot processes to achieve the desired molecular structures (Brands et al., 2003).
Electrochemical Synthesis for Derivative Development : Electrochemical oxidation techniques have been employed to synthesize new derivatives of phenylpiperazines, demonstrating an environmentally friendly and reagent-less method for creating novel compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Pharmacological Investigations and Applications
Immunomodulatory Effects : Immunomodulatory effects of certain derivatives synthesized from compounds similar to 1-(4-Hydroxyazepan-1-yl)ethanone have been evaluated, indicating potential as leads for new immunomodulatory agents. These compounds showed promising results in modulating the innate immune response of phagocytes (Khaleghi et al., 2014).
Antimicrobial Activity Studies : The antimicrobial activities of novel synthesized compounds, including those derived from 1-(4-Hydroxyazepan-1-yl)ethanone, have been assessed, revealing their potential in combating various bacterial and fungal strains (Nagamani et al., 2018).
Direcciones Futuras
“1-(4-Hydroxyazepan-1-yl)ethanone” is utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. Therefore, future research could focus on exploring its potential applications in these areas.
Relevant Papers Several papers have been published on compounds related to “1-(4-Hydroxyazepan-1-yl)ethanone”. For instance, a paper discusses the synthesis, biological evaluation, and molecular docking studies of novel 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives as potential tubulin polymerization inhibitors and anticancer agents . Another paper provides an overview of the chemistry of 1-(4-substituted aminophenyl) ethanones .
Propiedades
IUPAC Name |
1-(4-hydroxyazepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRVKYMONALYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyazepan-1-yl)ethanone | |
CAS RN |
1219828-20-2 | |
| Record name | 1-(4-hydroxyazepan-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



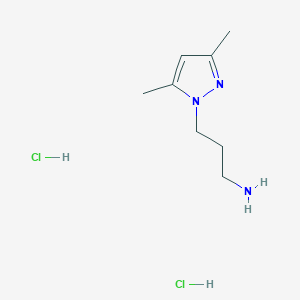
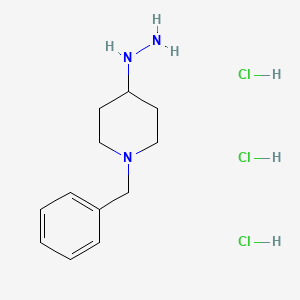
![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)
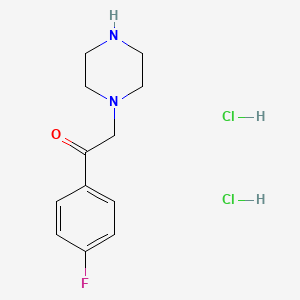
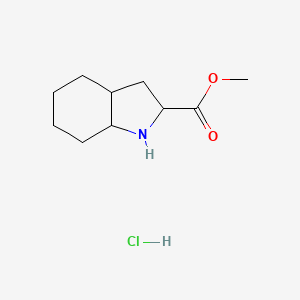
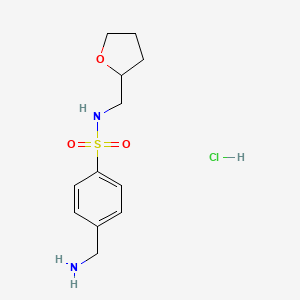
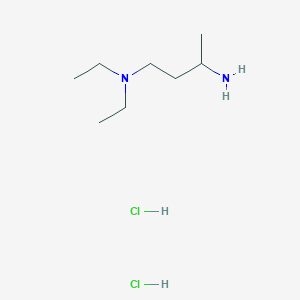
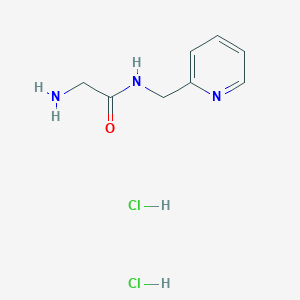
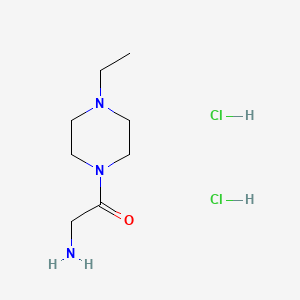
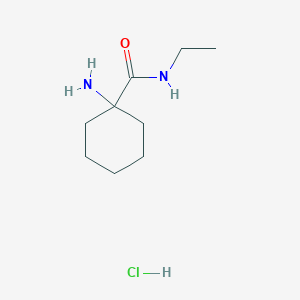
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
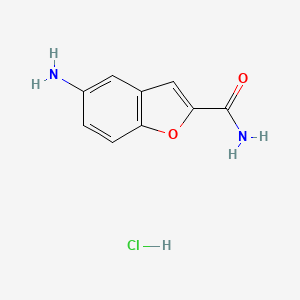
![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)
